(R)-3-(5-Nitro-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (R)-3-(5-Nitro-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC20523327
InChI: InChI=1S/C14H19N3O4S/c1-14(2,3)21-13(18)16-7-6-11(9-16)22-12-5-4-10(8-15-12)17(19)20/h4-5,8,11H,6-7,9H2,1-3H3/t11-/m1/s1
SMILES:
Molecular Formula: C14H19N3O4S
Molecular Weight: 325.39 g/mol

(R)-3-(5-Nitro-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC20523327

Molecular Formula: C14H19N3O4S

Molecular Weight: 325.39 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(5-Nitro-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C14H19N3O4S
Molecular Weight 325.39 g/mol
IUPAC Name tert-butyl (3R)-3-(5-nitropyridin-2-yl)sulfanylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C14H19N3O4S/c1-14(2,3)21-13(18)16-7-6-11(9-16)22-12-5-4-10(8-15-12)17(19)20/h4-5,8,11H,6-7,9H2,1-3H3/t11-/m1/s1
Standard InChI Key NNPAZAORSOSARV-LLVKDONJSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@H](C1)SC2=NC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)SC2=NC=C(C=C2)[N+](=O)[O-]

Introduction

(R)-3-(5-Nitro-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound featuring a pyrrolidine ring substituted with a 5-nitro-pyridin-2-ylsulfanyl group and a tert-butyl ester at the carboxylic acid position. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor or modulator.

Synthesis and Preparation

The synthesis of (R)-3-(5-Nitro-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the 5-nitro-pyridin-2-ylsulfanyl group. These methods are designed to achieve high yields and purity while maintaining control over the stereochemistry of the compound.

Biological Activity and Potential Applications

The biological activity of this compound is primarily associated with its potential as an enzyme inhibitor or modulator. Compounds with similar structures have been studied for their effects on various biological targets, including enzymes and receptors. Interaction studies focus on the binding affinity of the compound to these targets, which helps elucidate its mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

Several compounds share structural similarities with (R)-3-(5-Nitro-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester. These include:

Compound NameStructural FeaturesUnique Aspects
(R)-tert-Butyl 3-(5-nitropyridin-2-yloxy)pyrrolidine-1-carboxylateNitro group on pyridine, oxygen substitutionPotentially different biological activity due to oxygen substitution
(R)-5-(3-Nitropyrid-2-ylamino)-3-(pyrrolidin-2-ylmethyl)-1H-indoleIndole core instead of pyrrolidineUnique indole structure may influence pharmacodynamics
(R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochlorideHydroxypyridine structureDifferent solubility and reactivity profiles

Research Findings and Future Directions

Research on (R)-3-(5-Nitro-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is ongoing, with a focus on understanding its interaction with biological targets and exploring its therapeutic potential. Techniques such as binding assays and structural studies are employed to elucidate the mechanism of action and to identify potential applications in medicine.

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